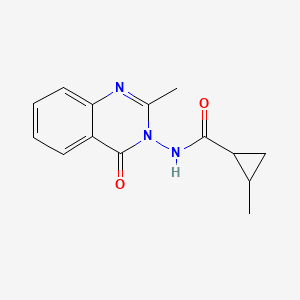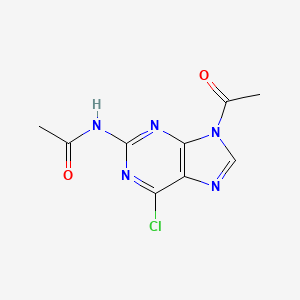
Acetamide, N-(9-acetyl-6-chloro-9H-purin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide is a chemical compound with the molecular formula C9H8ClN5O2 and a molecular weight of 253.65 . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide typically involves the acetylation of 6-chloropurine derivatives. One common method includes the reaction of 6-chloropurine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biochemical pathways and interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide: A similar compound with an oxo group instead of a chlorine atom.
2-amino-6-chloro-9H-purine-9-acetic acid: Another purine derivative with different functional groups
Uniqueness
N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and chloro groups enhances its reactivity and potential for various applications .
Propiedades
Número CAS |
97965-44-1 |
|---|---|
Fórmula molecular |
C9H8ClN5O2 |
Peso molecular |
253.64 g/mol |
Nombre IUPAC |
N-(9-acetyl-6-chloropurin-2-yl)acetamide |
InChI |
InChI=1S/C9H8ClN5O2/c1-4(16)12-9-13-7(10)6-8(14-9)15(3-11-6)5(2)17/h3H,1-2H3,(H,12,13,14,16) |
Clave InChI |
XFUAHBGSAKYMNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





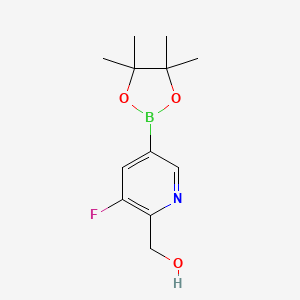
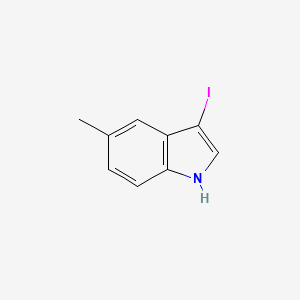
![2-[(3,4-Dimethoxyphenyl)methyl]azepane](/img/structure/B11860597.png)
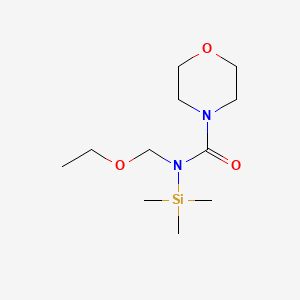
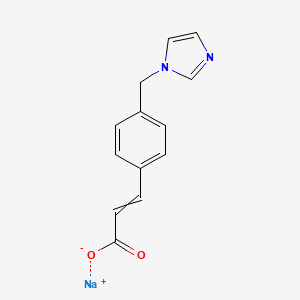
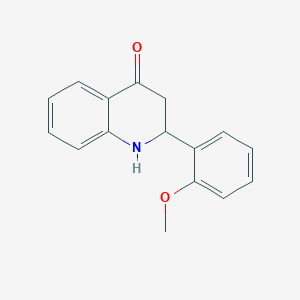


![6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11860633.png)

